Potassium tetrachloroaluminate

描述

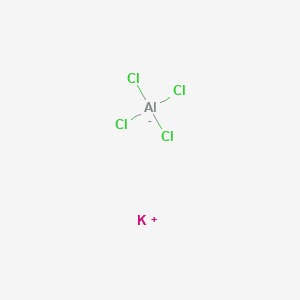

Potassium tetrachloroaluminate is an inorganic compound with the chemical formula KAlCl₄. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a catalyst in organic synthesis and as an electrolyte in batteries to enhance ionic conductivity .

准备方法

Synthetic Routes and Reaction Conditions: Potassium tetrachloroaluminate can be synthesized by reacting potassium chloride with aluminum chloride in a stoichiometric ratio. The reaction is typically carried out in a dry, inert atmosphere to prevent hydrolysis of the aluminum chloride. The reaction can be represented as follows:

KCl+AlCl3→KAlCl4

Industrial Production Methods: In industrial settings, this compound is produced by mixing potassium chloride and aluminum chloride in a molten state. The mixture is then cooled to form the crystalline product. This method ensures high purity and yield of the compound .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.

Complex Formation: It forms complexes with various organic and inorganic ligands, enhancing its utility in catalysis.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, phosphines, amines.

Major Products:

Oxidation Products: Aluminum oxide, potassium chloride.

Reduction Products: Aluminum metal, potassium chloride.

Substitution Products: Various organometallic complexes.

科学研究应用

Materials Science

Potassium tetrachloroaluminate plays a significant role in the development of advanced materials, particularly in the synthesis of alumina and other aluminum-based compounds.

- Alumina Production : KAlCl₄ can be used as a precursor for producing gamma-alumina (γ-Al₂O₃), which is essential in catalysis and as a support material in various chemical reactions .

- Cement and Concrete : The compound has been investigated as an additive in cement and concrete formulations. Its inclusion can enhance the mechanical properties and durability of concrete mixtures, making it suitable for construction applications .

Electrochemistry

The electrochemical properties of this compound have been studied for its potential use in energy storage systems, particularly aluminum-ion batteries.

- Aluminum-Ion Batteries : Research indicates that KAlCl₄ can serve as an electrolyte in aluminum-ion batteries, improving their efficiency and performance. The adsorption behavior of tetrachloroaluminate ions on graphene quantum dots has been explored to enhance battery design .

Environmental Applications

The compound has also shown promise in environmental management, particularly in waste treatment processes.

- Wastewater Treatment : KAlCl₄ can be utilized for the removal of heavy metals from wastewater. Its ability to form complexes with various metal ions allows it to effectively capture contaminants, facilitating their removal from industrial effluents .

Data Tables

The following tables summarize key findings regarding the applications of this compound:

Case Study: Gamma-Alumina Synthesis

A study demonstrated that this compound could be converted into gamma-alumina through a controlled thermal process. The resulting γ-Al₂O₃ exhibited superior catalytic properties compared to traditional alumina sources, highlighting the potential for KAlCl₄ in industrial catalysis applications.

Case Study: Aluminum-Ion Battery Development

Recent research focused on the use of KAlCl₄ as an electrolyte in aluminum-ion batteries showed promising results. The study indicated that the incorporation of tetrachloroaluminate ions significantly improved charge/discharge cycles and overall battery efficiency compared to conventional electrolytes.

作用机制

The mechanism by which potassium tetrachloroaluminate exerts its effects is primarily through its ability to act as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. The molecular targets include organic substrates and metal ions, where it promotes the formation of new chemical bonds and the stabilization of reaction intermediates .

相似化合物的比较

- Sodium tetrachloroaluminate (NaAlCl₄)

- Lithium tetrachloroaluminate (LiAlCl₄)

- Cesium tetrachloroaluminate (CsAlCl₄)

Comparison:

- Potassium tetrachloroaluminate vs. Sodium tetrachloroaluminate: this compound has a higher ionic conductivity, making it more suitable for use in batteries.

- This compound vs. Lithium tetrachloroaluminate: this compound is less hygroscopic, providing better stability in humid conditions.

- This compound vs. Cesium tetrachloroaluminate: this compound is more cost-effective and readily available compared to cesium tetrachloroaluminate .

This compound stands out due to its unique combination of high ionic conductivity, stability, and cost-effectiveness, making it a valuable compound in various scientific and industrial applications.

生物活性

Potassium tetrachloroaluminate (KAlCl₄) is an inorganic compound with diverse applications in chemistry and biology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and associated risks.

This compound is a white crystalline solid that is highly soluble in water. It acts primarily as a Lewis acid , facilitating various chemical reactions by accepting electron pairs from donor molecules. This property allows it to stabilize reaction intermediates and promote the formation of new chemical bonds in organic substrates .

1. Catalytic Role in Organic Synthesis

This compound is widely used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions. Its ability to enhance reaction rates makes it valuable in the preparation of biologically active compounds .

2. Drug Delivery Systems

Research has indicated potential applications of this compound in drug delivery systems. Its ionic properties may facilitate the transport of pharmaceutical agents across biological membranes, enhancing their bioavailability .

3. Biochemical Assays

The compound is utilized as a reagent in various biochemical assays, aiding in the detection and quantification of different biological molecules. Its effectiveness in these applications stems from its reactivity and ability to form stable complexes with biomolecules .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Toxicological Studies : A review highlighted that exposure to aluminum compounds, including this compound, can lead to various health risks. For instance, elevated serum aluminum levels have been associated with neurotoxicity and other health disorders, underscoring the need for careful handling of this compound .

- Aluminum Bioavailability : Research indicates that aluminum bioavailability varies significantly based on the route of exposure (inhalation vs. oral). This compound's role in increasing aluminum bioavailability could have implications for its use in biological systems .

- Electrolyte Applications : In battery technology, this compound is employed as an electrolyte due to its high ionic conductivity. This application not only enhances energy storage systems but also raises questions about its long-term biological impact when used in consumer products .

Data Table: Biological Activity Overview

| Application | Description | Biological Impact |

|---|---|---|

| Organic Synthesis | Catalyst for hydrogenation and polymerization | Enhances reaction rates for biologically active compounds |

| Drug Delivery Systems | Potential role in transporting drugs across membranes | May improve bioavailability of pharmaceuticals |

| Biochemical Assays | Reagent for detecting biomolecules | Facilitates accurate quantification |

| Electrolyte in Batteries | Used to improve ionic conductivity | Raises concerns regarding aluminum exposure |

属性

IUPAC Name |

potassium;tetrachloroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFYPPIJKJOXDY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al-](Cl)(Cl)(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl4K | |

| Record name | potassium tetrachloroaluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13821-13-1 | |

| Record name | Potassium tetrachloroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。